molecular formula C20H20N2O2 B6335614 Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate CAS No. 1353000-05-1

Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate

Cat. No.: B6335614
CAS No.: 1353000-05-1
M. Wt: 320.4 g/mol
InChI Key: ODGSWXASIYSMHB-UHFFFAOYSA-N
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Description

Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate (CAS 84477-93-0) is a carbamate-protected amine derivative featuring a benzyloxycarbonyl (Cbz) group, a primary amine, and a naphthalen-2-yl substituent . The naphthalene moiety enhances lipophilicity and π-stacking interactions, which can influence binding affinity in biological systems.

Properties

IUPAC Name

benzyl N-(2-amino-1-naphthalen-2-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c21-13-19(18-11-10-16-8-4-5-9-17(16)12-18)22-20(23)24-14-15-6-2-1-3-7-15/h1-12,19H,13-14,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGSWXASIYSMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbamate group can produce primary amines .

Scientific Research Applications

Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Aromatic Ring

Phenyl vs. Naphthalen-2-yl Derivatives

Replacing the naphthalen-2-yl group with a phenyl ring reduces steric bulk and aromatic surface area. For example:

  • Benzyl (2-amino-1-phenylethyl)carbamate (CAS 1353000-05-1) shares 96% structural similarity with the target compound but lacks the extended conjugation of naphthalene .
  • Benzyl (2-amino-2-phenylethyl)carbamate (CAS 1041261-05-5) introduces a secondary amine, altering stereoelectronic properties .
Impact on Physicochemical Properties
  • Melting Points : Naphthalene-containing derivatives often exhibit higher melting points due to improved crystallinity from π-π interactions (e.g., reports melting points up to 155°C for related carbamates).

Variation in Protecting Groups

Benzyl (Cbz) vs. tert-Butyl (Boc) Protection
  • tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate (CAS 1263051-60-0) replaces the benzyl group with a Boc moiety, offering orthogonal deprotection under acidic conditions . This analog is valuable in multi-step syntheses requiring sequential deprotection.

Phosphoryl and Heterocyclic Modifications

α-Aminophosphonate Derivatives

Compounds like (R)-Benzyl N-[1-(dimethoxyphosphoryl)alkyl]carbamate () introduce phosphoryl groups, which can mimic transition states in enzymatic reactions. Key differences include:

  • Synthetic Yields : Phosphorylated analogs exhibit variable yields (53–98%) depending on steric hindrance .
  • Biological Activity : Phosphonate groups enhance interactions with metalloenzymes, as seen in antimalarial and antimicrobial studies .
Heterocyclic Additions
  • Benzyl {2-[5-bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}carbamate () incorporates an indole ring, enabling fluorescence-based tracking in cellular assays.

Data Tables

Table 2: Structural Similarity and Modifications

Compound Similarity to Target Structural Variation Biological Application
Benzyl (2-amino-1-phenylethyl)carbamate 96% Phenyl vs. naphthalene Peptide synthesis
Benzyl ((6-aminonaphthalen-2-yl)(diphenoxyphosphoryl)methyl)carbamate 88% Phosphoryl and naphthalene Protease inhibition
1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates 82% Cyclic carbamate Antimicrobial agents

Biological Activity

Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate is a compound of interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound features a naphthalene ring, an amino group, and a carbamate moiety. This structure supports various interactions with biological targets, which are crucial for its activity.

The compound's mechanism of action involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity to target sites.
  • π-π Interactions : The naphthalene ring participates in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme or receptor activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have shown that the compound may possess anticancer properties. Investigations into its effects on cancer cell lines revealed that it can inhibit cell proliferation and induce apoptosis. Specific mechanisms include the modulation of signaling pathways associated with cell growth and survival.

Case Studies

  • Antimicrobial Activity : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
  • Anticancer Effects : In a study involving breast cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that the compound triggers apoptosis through caspase activation and mitochondrial dysfunction.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus50Disruption of cell wall synthesis
AntimicrobialEscherichia coli60Inhibition of protein synthesis
AnticancerBreast cancer cell line15Induction of apoptosis via caspase activation

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